molecular formula C21H23N5O5 B2416510 N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775444-40-0

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No.: B2416510
CAS No.: 1775444-40-0
M. Wt: 425.445
InChI Key: FHNKXDVHXHZDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-13-22-19(24-31-13)18-16-9-4-3-5-10-25(16)21(29)26(20(18)28)12-17(27)23-14-7-6-8-15(11-14)30-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKXDVHXHZDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

  • Methoxyphenyl Group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole Moiety : Commonly associated with anticancer and antimicrobial properties.
  • Pyrimidine Derivative : Often linked to various pharmacological effects including anti-inflammatory and analgesic activities.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Compounds containing the 1,3,4-oxadiazole structure have been evaluated against various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon). One derivative demonstrated an IC50 of 1.18 µM against these cell lines .
CompoundCell LineIC50 (µM)
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideHEPG20.67
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineMCF70.275
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidateSW11160.420

These findings suggest that the incorporation of oxadiazole rings can enhance the cytotoxic effects of compounds against cancer cells.

Antioxidant Activity

Oxadiazole derivatives have also been evaluated for their antioxidant properties. A study indicated that certain synthesized oxadiazoles displayed significant antioxidant activity comparable to standard antioxidants . This suggests potential applications in combating oxidative stress-related diseases.

Enzyme Inhibition

Some oxadiazole derivatives have shown promise in inhibiting specific enzymes linked to cancer progression. For example:

  • A derivative demonstrated effective inhibition of alkaline phosphatase with an IC50 value of 0.420 µM . This highlights the potential for developing therapeutic agents targeting enzyme pathways involved in cancer metabolism.

Case Studies and Research Findings

While direct studies on N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide are scarce:

  • Related Compounds : Research on structurally similar compounds indicates a trend where modifications to the oxadiazole ring can significantly alter biological activity.
  • Mechanistic Insights : The mechanism of action for many oxadiazoles involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide exhibit significant anticancer properties. For instance:

  • Molecular Docking Studies : In silico molecular docking studies have shown that this compound can interact effectively with key enzymes involved in cancer progression. Such studies suggest it may act as a potential inhibitor for targets like 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and cancer cell proliferation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Similar oxadiazole derivatives have demonstrated the ability to inhibit lipoxygenase enzymes involved in inflammatory pathways:

  • Inhibition of Lipoxygenase : Compounds with oxadiazole moieties have been reported to possess lipoxygenase inhibitory activity. This inhibition can reduce inflammation and associated pain .

Antibiotic Activity

Research indicates that derivatives of oxadiazoles can also exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Studies : Compounds structurally related to this compound have shown substantial antibacterial activity in laboratory settings .

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivitySignificant inhibition of cancer cell lines was observed with oxadiazole derivatives.
Anti-inflammatory EffectsCompounds showed effective inhibition of lipoxygenase enzymes.
Antibacterial PropertiesDemonstrated effectiveness against various bacterial strains.

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